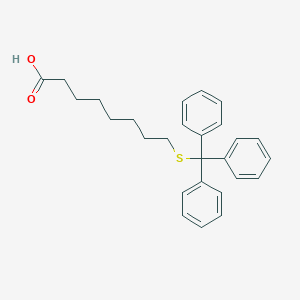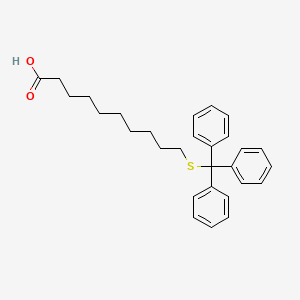
2,5-Dioxopyrrolidin-1-yl 11-(tritylthio)undecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxopyrrolidin-1-yl 11-(tritylthio)undecanoate: is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a pyrrolidine-2,5-dione moiety and a tritylthio group attached to an undecanoate chain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 11-(tritylthio)undecanoate typically involves a multi-step process. One common method includes the coupling of 2,5-dioxopyrrolidin-1-yl with 11-(tritylthio)undecanoic acid under specific reaction conditions. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
化学反応の分析
Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 11-(tritylthio)undecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tritylthio group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tritylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 2,5-Dioxopyrrolidin-1-yl 11-(tritylthio)undecanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use as anticonvulsants and analgesics. Research has shown promising results in preclinical models, indicating its potential for further development .
Industry: Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials .
作用機序
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 11-(tritylthio)undecanoate involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the inhibition of calcium currents via Cav 1.2 (L-type) channels. This inhibition reduces neuronal excitability and prevents seizure activity . Additionally, its antimicrobial properties may be attributed to its ability to disrupt bacterial cell membranes .
類似化合物との比較
- 2,5-Dioxopyrrolidin-1-yl 11-(tritylthio)decanoate
- 2,5-Dioxopyrrolidin-1-yl 11-(tritylthio)dodecanoate
- 2,5-Dioxopyrrolidin-1-yl 11-(tritylthio)tetradecanoate
Comparison: Compared to its analogs, 2,5-Dioxopyrrolidin-1-yl 11-(tritylthio)undecanoate exhibits unique properties due to the length of its undecanoate chain. This length influences its solubility, reactivity, and biological activity. For example, the undecanoate chain provides an optimal balance between hydrophobicity and hydrophilicity, enhancing its interaction with biological membranes and improving its pharmacokinetic profile .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-tritylsulfanylundecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39NO4S/c36-31-25-26-32(37)35(31)39-33(38)24-16-5-3-1-2-4-6-17-27-40-34(28-18-10-7-11-19-28,29-20-12-8-13-21-29)30-22-14-9-15-23-30/h7-15,18-23H,1-6,16-17,24-27H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQPKMIMKUXJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














